

Zatolmilast clinical trial protocol Fragile X syndrome

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Zatolmilast

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EXPERIENCE Clinical Trial Program Overview

The EXPERIENCE program comprises two main double-blind, placebo-controlled studies and one open-label extension study [1].

Table 1: Zatolmilast EXPERIENCE Clinical Trial Portfolio

Study Name	ClinicalTrials.gov ID	Phase	Population	Design & Duration	Key Endpoints
EXPERIENCE-204 (Adolescent Study)	NCT05163808 [1]	2b/3	Male adolescents (9-17 years) with FXS [1]	Randomized, double-blind, placebo-controlled; 13 weeks [1]	Primary: Cognition Crystallized Composite Score (NIH-TCB); Secondary: Daily living, caregiver/clinician scales, other NIH-TCB domains [2] [1]

Study Name	ClinicalTrials.gov ID	Phase	Population	Design & Duration	Key Endpoints
EXPERIENCE-301 (Adult Study)	NCT05358886 [1]	2b/3	Adult males (18-45 years) with FXS [1]	Randomized, double-blind, placebo-controlled; 13 weeks [1]	Primary: Cognition Crystallized Composite Score (NIH-TCB); Secondary: Language, daily function, safety/tolerability [2] [1]
EXPERIENCE-302 (Open-Label Extension)	NCT05367960 [1]	2b/3	Participants who completed Study 204 or 301 [1]	Open-label; up to 2 years [3]	Long-term safety and tolerability of zatolmilast [1]

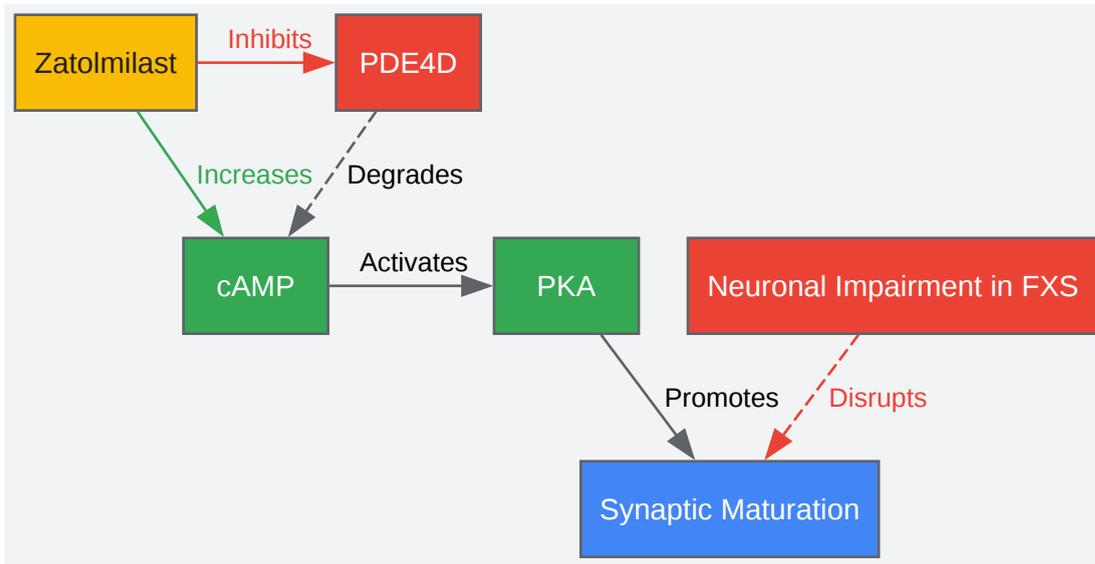
As of the most recent updates, patient enrollment for the core **EXPERIENCE-204 and EXPERIENCE-301 studies is complete**, and screening has closed [4] [1]. The **EXPERIENCE-302 extension study remains ongoing** for those who completed the earlier trials [1].

Proposed Mechanism of Action of Zatolmilast

Zatolmilast is a selective allosteric inhibitor of phosphodiesterase-4D (PDE4D), the first of its kind in development for FXS [3]. Its proposed mechanism involves:

- **Modulation of cAMP Signaling:** By inhibiting PDE4D, **zatolmilast** is believed to increase levels of cyclic AMP (cAMP) in neurons [2].
- **Promotion of Synaptic Maturation:** Elevated cAMP is thought to activate downstream signaling pathways that promote the maturation and strengthening of neuronal connections, which are impaired in individuals with FXS due to the absence of FMRP [2].
- **Targeting Core Pathology:** This mechanism aims to address the underlying synaptic dysfunction that contributes to the cognitive deficits in FXS [2].

The diagram below illustrates this proposed signaling pathway.



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Key Eligibility and Study Protocol Details

Key Eligibility Criteria The studies are for male participants aged 9-45 with a genetically confirmed FMR1 mutation (≥ 200 CGG repeats) [1]. Participants must have a consistent caregiver and can be on a stable regimen of no more than three psychotropic medications [1]. Specific BMI and weight criteria also apply [1].

Recent Protocol Amendments for Accessibility To increase participation access, several protocol amendments were completed in July 2024 [3]:

- **Lowered age and weight minimums:** The adolescent study now includes participants from age 9 (down from 12) and weighing at least 55 pounds (down from 95) [3].
- **Reduced on-site visits:** Incorporated remote visits, decreasing on-site visits from six to four over the 13-week trials [3].
- **Extended open-label period:** The extension study duration was increased to up to two years (previously one year) [3].
- **Travel support:** Coverage for travel, lodging, and meal expenses for the participant and one caregiver is provided [4] [3].

Efficacy Assessment and Outcome Measures

The primary outcome measure is the **Cognition Crystallized Composite Score** from the NIH Toolbox Cognitive Battery (NIH-TCB), which is a calculated score from the Picture Vocabulary and Oral Reading Recognition tests [2] [1]. This choice is supported by positive data from a prior Phase 2 trial.

Table 2: Primary Efficacy Endpoint from Phase 2 Trial

Trial Phase	Population	Design	Key Cognitive Finding	Reference
Phase 2	30 adult males with FXS [2]	Randomized, double-blind, placebo-controlled, crossover [2]	Improvement in cognition, specifically in the language domains of Picture Vocabulary and Oral Reading Recognition as part of the NIH-TCB [2]	Berry-Kravis et al. (2021), <i>Nature Medicine</i> [2]

Regulatory Status and Designations

Zatolmilast has received several key regulatory designations from the U.S. FDA, which facilitate and expedite its development [2] [3]:

- **Fast Track Designation** (Granted 2024) [3]
- **Rare Pediatric Disease Designation** (Granted 2023) [2]
- **Orphan Drug Designation** (Granted 2018) [2]

The European Commission has also granted **Orphan Medicinal Product designation** for **zatolmilast** in FXS [3].

Application Notes for Researchers

- **Novel Endpoint Validation:** The use of the NIH-TCB crystallized composite score as a primary endpoint represents an innovative approach to measuring cognition in FXS trials. Its sensitivity in the Phase 2 trial sets a precedent for future drug development in intellectual disability disorders [2].
- **Patient-Centric Trial Design:** The recent protocol amendments demonstrate a strategic effort to reduce participant burden, which can be a critical factor in enrollment success and data quality for rare disease trials [3].

- **Combination Therapy Potential:** As there are currently no FDA-approved pharmacological treatments for FXS, **zatolmilast** has the potential to be used both as a monotherapy and, in the future, in combination with other investigational treatments targeting different pathways, such as mGluR5 antagonists [5].

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